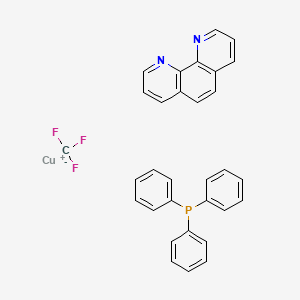
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
Descripción general
Descripción
“(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)” is a chemical compound with the molecular formula C31H23CuF3N2P . It appears as a light yellow to brown powder or crystal . This compound is an air-stable copper (I) trifluoromethylating reagent used for trifluoromethylation of aryl iodides .
Synthesis Analysis
The compound can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This results in an easily handled, thermally stable, single-component reagent .Molecular Structure Analysis
The molecular weight of the compound is 575.05 . The InChI code for the compound is 1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4; .Chemical Reactions Analysis
This compound is used as a reagent for the trifluoromethylation of aryl iodides . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is slightly soluble in acetone . The compound should be stored under inert gas and is air sensitive .Aplicaciones Científicas De Investigación
Trifluoromethylation of Aryl Iodides
This compound is used as an air-stable Cu(I) trifluoromethylating reagent for the trifluoromethylation of aryl iodides. It is particularly useful due to its stability and high reactivity under mild conditions .
Broad Substrate Scope in Trifluoromethylation Reactions
The substrate scope of this reagent is broad, indicating its wide applicability for trifluoromethylation reactions across various substrates .
Oxidative Trifluoromethylation
It can be used in oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation, showcasing its versatility in different chemical transformations .
High Yield Reactions
The compound is effective for high yield reactions with electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .
Preparation from [CuOt-Bu]4
(1,10-Phenanthroline)(trifluoromethyl)copper(I) can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS), which is an important aspect of its synthesis .
Thermal Stability
This compound is noted for its thermal stability, which is a critical property for handling and storage in various research applications .
Safety and Hazards
The compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If skin or eye irritation persists, medical advice should be sought .
Mecanismo De Acción
Target of Action
The primary target of the compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is aryl iodides . Aryl iodides are organic compounds that contain an iodine atom bonded to an aromatic ring. They play a significant role in various chemical reactions due to their reactivity.
Mode of Action
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) interacts with its targets, the aryl iodides, through a process known as trifluoromethylation . This compound can be used as a reagent for the trifluoromethylation of aryl iodides. Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions .
Biochemical Pathways
The trifluoromethylation reaction facilitated by (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) affects the biochemical pathways involving aryl iodides . The trifluoromethylation process introduces a trifluoromethyl group (-CF3) into the aryl iodide, altering its chemical structure and properties. This can have downstream effects on various biochemical reactions where these modified aryl iodides participate.
Propiedades
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGOGTMOALVICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23CuF3N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334890-93-5 | |
| Record name | (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





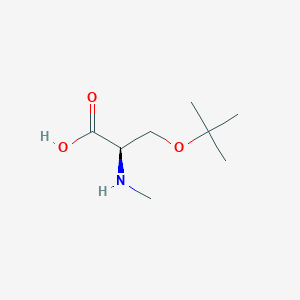

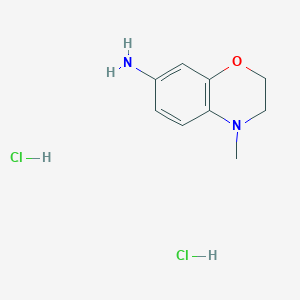



![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
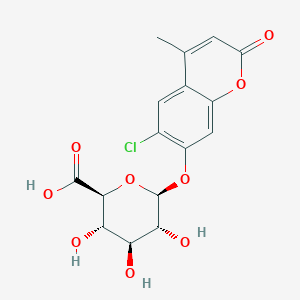
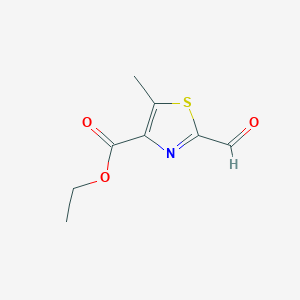

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)